molecular formula C18H21N7 B6458988 N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2548999-34-2

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Numéro de catalogue B6458988
Numéro CAS: 2548999-34-2
Poids moléculaire: 335.4 g/mol
Clé InChI: DVXAOPGBLQRCJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (NQP) is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to target inflammation-related diseases. NQP has shown promise in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, and asthma. NQP has also been studied for its potential role in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine involves the inhibition of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX, this compound is able to reduce the production of pro-inflammatory mediators, such as interleukin-6 and tumor necrosis factor alpha. In addition, this compound has been shown to inhibit the production of nitric oxide and prostaglandin E2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its ability to inhibit the activation of nuclear factor kappa B. Additionally, this compound is a relatively safe drug with few reported side effects.
The limitations of using this compound in lab experiments include its lack of specificity, as it can inhibit other enzymes and pathways, as well as its potential for drug-drug interactions. Additionally, this compound has not been approved for use in humans and is only available for research purposes.

Orientations Futures

Future research on N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine should focus on its potential role in the treatment of other inflammatory diseases, such as Crohn's disease and ulcerative colitis. Additionally, further studies should be conducted to evaluate the safety and efficacy of this compound in humans. Furthermore, research should be conducted to determine the optimal dosage and administration of this compound. Finally, further research should be conducted to determine the long-term effects of this compound on the body.

Méthodes De Synthèse

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine can be synthesized in a two-step procedure, starting with the reaction of quinoxaline and piperazine in the presence of an N,N-dimethyl-6-pyridazin-3-amine. The first step involves the condensation of the quinoxaline and piperazine, resulting in the formation of a pyridazin-3-amine derivative. The second step involves the N-methylation of the pyridazin-3-amine derivative, resulting in the formation of this compound.

Applications De Recherche Scientifique

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential role in the treatment of a variety of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease, asthma, and cancer. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. It has also been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation.

Propriétés

IUPAC Name

N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-13-19-14-5-3-4-6-15(14)20-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXAOPGBLQRCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.